molecular formula C14H16BrNO3 B3148309 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester CAS No. 642073-51-6

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B3148309
CAS No.: 642073-51-6
M. Wt: 326.19 g/mol
InChI Key: LUOSQOMFOAGNCL-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester (CAS: 642073-51-6) is a brominated indole derivative with a molecular formula of C₁₄H₁₆BrNO₃ and a molecular weight of 326.20 g/mol . The compound features a hydroxymethyl (-CH₂OH) substituent at the 3-position of the indole core, a bromine atom at the 7-position, and a tert-butyl ester group at the 1-position. This structural configuration makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The tert-butyl ester group enhances steric protection of the carboxylic acid functionality, improving stability during synthetic modifications such as cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 7-bromo-3-(hydroxymethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOSQOMFOAGNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester typically involves several steps:

    Bromination: The starting material, indole, undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Hydroxymethylation: The brominated indole is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 7-Bromo-3-carboxyindole-1-carboxylic acid tert-butyl ester.

    Reduction: 3-Hydroxymethyl-indole-1-carboxylic acid tert-butyl ester.

    Substitution: 7-Substituted-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester.

Scientific Research Applications

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

    Biology: It is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Indole Series

The following compounds share structural similarities with the target molecule, differing primarily in substituents at the 3-position or ester groups (Table 1):

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents
7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester C₁₄H₁₆BrNO₃ 326.20 642073-51-6 3-hydroxymethyl, 7-Br, 1-tert-butyl
7-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester C₁₄H₁₄BrNO₃ 324.18 1244546-30-2 3-formyl, 7-Br, 1-tert-butyl
7-Bromo-3-iodo-1-methoxymethyl-1H-indole C₁₀H₉BrINO 366.00 793728-18-4 3-iodo, 1-methoxymethyl, 7-Br

Table 1 : Structural analogs of the target compound .

  • Substituent Effects: Hydroxymethyl (-CH₂OH): Enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the formyl (-CHO) and iodo (-I) analogs. Formyl (-CHO): The electron-withdrawing nature of the formyl group increases reactivity in nucleophilic additions (e.g., Grignard reactions) but may reduce thermal stability . Iodo (-I): The 3-iodo substituent (in the methoxymethyl analog) facilitates participation in Ullmann or Stille coupling reactions, though its larger atomic radius increases molecular weight and may sterically hinder certain reactions .
  • Ester Group Variations :

    • The tert-butyl ester in the target compound and its formyl analog provides superior steric protection compared to the methoxymethyl group in the iodo analog. This protection minimizes unwanted side reactions (e.g., decarboxylation) during synthetic steps .

Halogen-Substituted Indole Derivatives

Halogen substitution at the 7-position is critical for directing electrophilic aromatic substitution and cross-coupling reactions. A comparison with 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) highlights the impact of halogen choice:

  • Bromine vs. Chlorine : Bromine’s larger size and lower electronegativity (compared to chlorine) enhance leaving-group ability in nucleophilic substitutions. However, brominated compounds may exhibit higher toxicity profiles .
  • Carboxylic Acid vs. Ester : The free carboxylic acid group in the chloro analog increases acidity (pKa ~4–5) compared to the tert-butyl ester (pKa ~7–8), influencing solubility and reactivity in aqueous media .

Ester Group Variations in Indole Derivatives

The tert-butyl ester group is contrasted with ethyl esters (e.g., ethyl ester 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate , CAS: 131707-23-8):

  • Ethyl Esters : Less sterically hindered than tert-butyl esters, enabling faster hydrolysis under basic conditions. This property is advantageous in prodrug design but limits stability during long-term storage .
  • Tert-Butyl Esters : Provide enhanced stability in acidic/basic media, making them preferred for multi-step syntheses requiring orthogonal protection strategies .

Reactivity in Cross-Coupling Reactions

The tert-butyl ester and bromine substituent in the target compound make it amenable to palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Similar to the protocol used for 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate (), the bromine atom in the target compound can undergo coupling with aryl boronic acids. However, the indole core’s electron-rich nature may require adjusted catalyst systems (e.g., Pd(OAc)₂ with PPh₃) compared to indazole derivatives .

Biological Activity

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester is a compound belonging to the indole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves several steps, including bromination and esterification. The tert-butyl group enhances the compound's solubility and stability, making it suitable for various biological assays.

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing on its effects on cancer cells, antimicrobial properties, and potential as a therapeutic agent.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to 7-bromo-3-hydroxymethyl-indole-1-carboxylic acid have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that indole derivatives can induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as chemotherapeutic agents .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2310.126Apoptosis induction
Compound BH1975 (EGFR mutant)0.442G2/M phase arrest
This compoundTBDTBDTBD

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial activities. Some studies report that these compounds exhibit inhibitory effects against various strains of bacteria and fungi. For example, the compound's structure allows it to interact with microbial membranes, leading to cell lysis or inhibition of vital metabolic processes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G2/M checkpoint.
  • Antimicrobial Action : The interaction with microbial membranes disrupts cellular integrity, leading to death or growth inhibition.

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in preclinical models:

  • Case Study 1 : A study involving MDA-MB-231 cells treated with various indole derivatives showed a significant reduction in cell viability compared to controls, indicating strong anticancer potential.
  • Case Study 2 : In a model of bacterial infection, an indole derivative demonstrated a minimum inhibitory concentration (MIC) lower than 1 µg/mL against resistant strains of Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step functionalization of an indole scaffold. Key steps include:

  • Bromination : Introducing bromine at the 7-position using electrophilic reagents (e.g., NBS or Br₂ in acidic media).
  • Hydroxymethylation : Installing the hydroxymethyl group at the 3-position via Mannich-type reactions or formylation followed by reduction .
  • Carboxylic acid protection : The tert-butyl ester group is introduced using tert-butyl chloroformate or Boc anhydride under basic conditions (e.g., DIPEA or pyridine) .
  • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization are common .

Q. How is the tert-butyl ester group typically removed during synthesis?

The tert-butyl ester is cleaved under acidic conditions:

  • Strong protic acids : HCl (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1–4 hours at room temperature .
  • In situ hydrolysis : In reactions generating HBr (e.g., Hantzsch pyrrole synthesis), minimal DIPEA (0.5 equiv) neutralizes excess acid, enabling selective ester hydrolysis .

Q. What analytical methods are used to confirm the structure of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions and ester integrity (e.g., tert-butyl signals at δ 1.4 ppm and carbonyl at ~165 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (expected [M+H]+^+ ~427.08 for brominated indole derivatives) .
  • TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Advanced Research Questions

Q. How can reaction yields be improved during the introduction of the tert-butyl ester group?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection under mild conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity of tert-butyl chloroformate .
  • Side-product mitigation : Pre-dry reagents to avoid hydrolysis and employ excess Boc anhydride (1.5–2.0 equiv) .

Q. How can researchers optimize the removal of the tert-butyl ester group while minimizing side reactions in complex indole derivatives?

  • Acid selection : TFA/DCM (1:4 v/v) selectively cleaves tert-butyl esters without affecting acid-labile groups (e.g., methoxy or bromo substituents) .
  • Neutralization control : In Hantzsch reactions, 0.5 equiv DIPEA balances HBr neutralization and prevents over-acidification, enabling in situ ester hydrolysis (Table 2, Entry 2 in ).

Q. What strategies are effective for resolving contradictions in NMR data when characterizing tert-butyl-protected indole intermediates?

  • 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons, distinguishing overlapping signals (e.g., indole C-3 vs. ester carbonyl) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-bromo-dihydroindole carboxylate, δ 1.4 ppm for tert-butyl) .

Q. How does the tert-butyl group influence the stability and solubility of this compound in biological assays?

  • Enhanced stability : The bulky tert-butyl group reduces enzymatic degradation compared to methyl or benzyl esters .
  • Solubility modulation : The ester improves lipid solubility, facilitating cell membrane penetration in vitro. For aqueous assays, hydrolyze to the free carboxylic acid .

Safety and Handling

  • Basic : Always use PPE (gloves, goggles) due to unknown chronic toxicity .
  • Advanced : For scale-up reactions, implement fume hoods and monitor for acid vapors (TFA/HCl) using real-time gas sensors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

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